molecular formula C18H14N2O3 B2452408 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 903436-19-1

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B2452408
M. Wt: 306.321
InChI Key: JSZVUZVQZOHQQC-UHFFFAOYSA-N
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Description

The compound “5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” are not available, benzofuran derivatives are known to participate in various chemical reactions. For instance, benzofuran substituted chalcone compounds have been synthesized in recent years .

Scientific Research Applications

Synthesis and Evaluation in Drug Development

The compound and its derivatives have been extensively studied for their pharmacological properties, with a focus on their synthesis and potential as therapeutic agents. For instance, studies have involved the synthesis of novel benzimidazole derivatives like 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, which were found to exhibit anxiolytic and analgesic properties (Maltsev et al., 2021). This research highlights the chemical versatility of the benzimidazole backbone and its potential for generating compounds with significant pharmacological activities.

Imaging and Diagnostic Applications

Certain benzimidazole derivatives have been explored as imaging agents. For example, a study synthesized and evaluated 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-[11C]ethyl-1,3-dihydro-2H-benzimidazol-2-one as a potential brain ORL1 receptor imaging agent for positron emission tomography. Although the uptake in the mouse brain was significant, the non-specific binding was too high for effective in vivo imaging, suggesting the need for further refinement of the compound structure for imaging applications (Ogawa et al., 2003).

Antiulcer and Gastroprotective Activities

Benzimidazole derivatives have been shown to have promising antiulcer activities. A series of novel benzimidazoles were synthesized and demonstrated gastric antisecretory activity in vivo, highlighting their potential as antiulcer agents (Shafik et al., 2004). The compounds were compared with omeprazole, a well-known antiulcer medication, and showed promising results, indicating their potential use in treating gastric conditions.

Anti-Trypanosomatid Activity

Benzimidazole N-oxide derivatives have been developed as anti-trypanosomatid agents, showing significant in vitro activity against parasites like Trypanosoma cruzi and Leishmania spp. The compounds were not only potent but also selective, indicating potential as therapeutic agents against these pathogens (Boiani et al., 2006).

Antitumor and Anti-Metastatic Properties

Some benzimidazole derivatives have demonstrated effective anti-tumor and anti-metastatic properties in preclinical models. For example, 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876) showed efficacy against Lewis lung tumor in mice, indicating its potential as an anti-tumor agent (Fenichel et al., 1976).

Safety And Hazards

The safety and hazards of benzofuran derivatives depend on their specific structure. Some benzofuran derivatives have been shown to be cytotoxic .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZVUZVQZOHQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

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